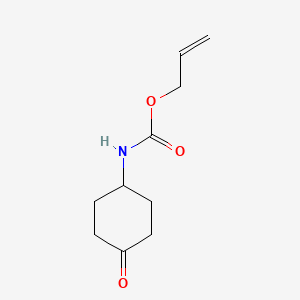

4-N-Alloc-aminocyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl N-(4-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8H,1,3-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVZPKPRFKNTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373331 | |

| Record name | 4-N-Alloc-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-19-4 | |

| Record name | 4-N-Alloc-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391248-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Allyl (4-oxocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

Allyl (4-oxocyclohexyl)carbamate, colloquially known as 4-N-Alloc-aminocyclohexanone, is a valuable synthetic intermediate in medicinal chemistry. Its structure uniquely combines a cyclohexanone moiety and an amine protected by an allyloxycarbonyl (Alloc) group. This bifunctional nature allows for sequential or orthogonal chemical modifications, making it a strategic building block in the synthesis of complex molecular architectures, particularly those found in pharmaceutically active compounds. The presence of a ketone offers a handle for reactions such as reductive amination, while the Alloc-protected amine provides a stable yet readily cleavable nitrogen source, crucial for constructing more elaborate structures.

Chemical Identity and Physicochemical Properties

The fundamental properties of Allyl (4-oxocyclohexyl)carbamate are summarized below. While extensive experimental data for this specific compound is not broadly published, data from suppliers and analogous compounds provide a reliable profile.

| Property | Value | Source |

| Chemical Name | Allyl (4-oxocyclohexyl)carbamate | N/A |

| Synonyms | This compound, 4-(Allyloxycarbonylamino)cyclohexanone | N/A |

| CAS Number | 391248-19-4 | [1] |

| Molecular Formula | C₁₀H₁₅NO₃ | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Note: Specific properties such as melting point, boiling point, and detailed solubility are not consistently reported in publicly available literature.

Synthesis and Reactivity

The synthesis of Allyl (4-oxocyclohexyl)carbamate typically involves the reaction of 4-aminocyclohexanone with allyl chloroformate under basic conditions. This standard procedure for carbamate formation is efficient and widely applicable.

Core Reactivity of the Functional Groups:

The chemical utility of this molecule stems from the distinct reactivity of its two primary functional groups: the cyclohexanone ketone and the Alloc-protected amine.

1. The Cyclohexanone Moiety: The ketone group is a versatile functional handle for carbon-carbon and carbon-nitrogen bond formation. A key reaction in its repertoire is reductive amination . This powerful transformation allows for the introduction of a wide variety of substituents by reacting the ketone with a primary or secondary amine in the presence of a reducing agent. This reaction is fundamental in drug discovery for building molecular diversity and accessing complex amine scaffolds.[3][4]

2. The Alloc-Protected Amine: The allyloxycarbonyl (Alloc) group is a valuable amine protecting group due to its unique deprotection conditions. It is stable to a wide range of reagents, including acidic and basic conditions used to remove other common protecting groups like Boc and Fmoc. This orthogonality is a significant advantage in multi-step synthesis.

The deprotection of the Alloc group is most commonly achieved through palladium-catalyzed allylic cleavage.[2][5] A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an allyl cation scavenger (e.g., a silane or an amine), efficiently removes the Alloc group under mild and neutral conditions to reveal the free amine.[5][6][7]

Experimental Protocols

General Synthesis of Allyl (4-oxocyclohexyl)carbamate

Materials:

-

4-aminocyclohexanone hydrochloride

-

Allyl chloroformate

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

To a stirred solution of 4-aminocyclohexanone hydrochloride in the chosen solvent, add the base at 0 °C to neutralize the hydrochloride and free the amine.

-

Slowly add allyl chloroformate to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield allyl (4-oxocyclohexyl)carbamate.

Palladium-Catalyzed Deprotection of the Alloc Group

This protocol outlines a standard method for the removal of the Alloc protecting group.

Materials:

-

Allyl (4-oxocyclohexyl)carbamate derivative

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

-

Allyl scavenger (e.g., phenylsilane, morpholine)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the Alloc-protected compound in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add the allyl scavenger to the solution.

-

Add the palladium(0) catalyst to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting free amine by column chromatography.

Applications in Medicinal Chemistry

The bifunctional nature of Allyl (4-oxocyclohexyl)carbamate makes it a highly attractive starting material for the synthesis of complex molecules in drug discovery programs, particularly in the development of kinase inhibitors.[8] The cyclohexyl scaffold is a common feature in many biologically active compounds, providing a rigid framework for the precise orientation of pharmacophoric groups.

A common synthetic strategy involves utilizing the ketone for a reductive amination reaction to introduce a key pharmacophore, followed by the deprotection of the Alloc group to reveal an amine that can be further functionalized, for instance, by forming an amide bond with another building block.

This strategic approach allows for the convergent and efficient assembly of complex molecules from simpler fragments, a cornerstone of modern medicinal chemistry.

Conclusion

Allyl (4-oxocyclohexyl)carbamate is a potent synthetic tool for researchers and drug development professionals. Its key attributes—a ketone ready for transformations like reductive amination and a robust, orthogonally-cleavable Alloc-protected amine—provide a reliable and flexible platform for the synthesis of novel chemical entities. Understanding its chemical properties and reactivity is paramount to leveraging its full potential in the construction of complex, biologically active molecules.

References

- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). The Journal of Organic Chemistry, 90(1), 197-201. [Link]

- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). PubMed. [Link]

- Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds.

- Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (1985). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron Letters, 26(20), 2449-2452. [Link]

- Ishizaki, M., Yamada, M., Watanabe, S., Hoshino, O., Nishitani, K., Hayashida, M., Tanaka, A., & Hara, H. (2004). Palladium charcoal-catalyzed deprotection of O-allylphenols. Tetrahedron, 60(36), 7973-7981. [Link]

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). Angewandte Chemie International Edition, 59(32), 13349-13353. [Link]

- Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. [Link]

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025). ResearchGate. [Link]

- Available Synple Chem Reagent Cartridges. Synple Chem. [Link]

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

- Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. tert-butyl (4-oxocyclohexyl)carbamate - CAS:179321-49-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]

- 8. jocpr.com [jocpr.com]

4-N-Alloc-aminocyclohexanone CAS number

An In-Depth Technical Guide to 4-N-Alloc-aminocyclohexanone: A Versatile Building Block in Modern Drug Discovery

Abstract

This compound, systematically named allyl (4-oxocyclohexyl)carbamate, is a pivotal synthetic intermediate in medicinal chemistry. Its unique bifunctional nature, featuring a ketone for diverse chemical elaborations and an amine protected by the readily cleavable allyloxycarbonyl (Alloc) group, makes it a highly valuable scaffold. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of the strategic application of the Alloc protecting group. We will delve into the causality behind its use in drug development workflows, highlighting its role in the construction of complex molecular architectures for targeted therapeutic agents.

Chemical Properties and Identifiers

This compound is a stable, crystalline solid under standard conditions. Its core structure is a cyclohexanone ring bearing an Alloc-protected amine at the 4-position. This arrangement provides two orthogonal points for chemical modification, a foundational principle in combinatorial chemistry and lead optimization.

| Property | Value | Source(s) |

| CAS Number | 391248-19-4 | [1][2][3][4][] |

| IUPAC Name | prop-2-enyl N-(4-oxocyclohexyl)carbamate | [] |

| Synonyms | Allyl (4-oxocyclohexyl)carbamate, (4-Oxo-cyclohexyl)-carbamic acid allyl ester | [2][] |

| Molecular Formula | C10H15NO3 | [3][] |

| Molecular Weight | 197.23 g/mol | [4][] |

| Purity | Typically ≥96% | [1][4] |

| MDL Number | MFCD02183577 | [1] |

Synthesis of this compound

The synthesis of this key intermediate is logically approached as a two-stage process starting from the commercially available 4-aminocyclohexanol. The strategy involves:

-

Selective Protection: The nucleophilic amine is selectively protected with an allyloxycarbonyl group.

-

Oxidation: The secondary alcohol is then oxidized to the corresponding ketone.

This sequence is critical; performing the oxidation first would risk side reactions involving the unprotected amine, such as self-condensation or reaction with the oxidizing agent. The choice of starting with 4-aminocyclohexanol is predicated on its lower cost and high availability compared to the corresponding aminoketone.

Experimental Protocol: A Validated Approach

This protocol is synthesized from established chemical principles for N-protection and alcohol oxidation, analogous to methods described for similar scaffolds in patent literature.[6][7]

Step 1: Synthesis of Allyl (4-hydroxycyclohexyl)carbamate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-aminocyclohexanol (1.0 eq.) and dissolve it in a suitable solvent system such as a 1:1 mixture of Dichloromethane (DCM) and water at 0°C (ice bath).

-

Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.5 eq.), to the suspension. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Acylation: Slowly add allyl chloroformate (Alloc-Cl, 1.1 eq.) dropwise to the stirring mixture, ensuring the temperature remains below 5°C. The slow addition prevents exothermic temperature spikes that could lead to side products.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup: Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification is typically achieved via column chromatography.

Step 2: Oxidation to this compound

-

Setup: Dissolve the allyl (4-hydroxycyclohexyl)carbamate (1.0 eq.) from the previous step in DCM in a round-bottom flask at 0°C.

-

Oxidation: Add Dess-Martin periodinane (DMP, 1.2 eq.) portion-wise. DMP is chosen as a mild and highly efficient oxidizing agent that avoids the harsh acidic conditions of chromate-based reagents or the environmental concerns of heavy metals, which could compromise the Alloc group.[7] Alternative green oxidation methods using TEMPO/bleach can also be employed.[7]

-

Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quenching & Workup: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude solid is purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

References

- 1. 391248-19-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound CAS#: 391248-19-4 [amp.chemicalbook.com]

- 3. This compound|CAS 391248-19-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 6. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 7. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-N-Alloc-aminocyclohexanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of protecting groups and functionalized scaffolds is paramount to the efficient synthesis of complex molecular architectures. Among the diverse array of chemical tools available, 4-N-Alloc-aminocyclohexanone, also known as allyl (4-oxocyclohexyl)carbamate, emerges as a versatile building block. Its unique bifunctional nature, incorporating a reactive ketone and a readily cleavable N-Alloc protecting group, positions it as a valuable intermediate for the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, and its applications in the field of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic workflows. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 197.23 g/mol | [1][2] |

| Molecular Formula | C10H15NO3 | |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge based on similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | General knowledge based on similar compounds |

| CAS Number | 391248-19-4 | [1] |

Synthesis of this compound

The synthesis of this compound involves the protection of the amino group of 4-aminocyclohexanone with an allyloxycarbonyl (Alloc) group. This can be efficiently achieved using allyl chloroformate in the presence of a base. The following protocol is a representative procedure based on established methods for Alloc-protection of amines.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminocyclohexanone hydrochloride

-

Allyl chloroformate

-

Sodium bicarbonate (NaHCO3) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water (H2O)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) in a mixture of dichloromethane and water.

-

Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or triethylamine (2.5 eq) with vigorous stirring to neutralize the hydrochloride and free the amine.

-

Protection: While maintaining the cold temperature, add allyl chloroformate (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the allyl group protons (in the range of 5-6 ppm for the vinyl protons and around 4.5 ppm for the methylene protons adjacent to the oxygen). The cyclohexanone ring protons would appear as multiplets in the upfield region (typically 1.5-3.0 ppm), and a broad singlet for the NH proton.

-

¹³C NMR: The carbon NMR spectrum would display a carbonyl carbon signal around 208-212 ppm. The carbons of the allyl group would resonate at approximately 117 ppm (CH2=) and 133 ppm (=CH-), with the -O-CH2- carbon at around 65 ppm. The carbons of the cyclohexanone ring would appear in the 30-50 ppm range.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the ketone carbonyl (C=O) stretching around 1710-1720 cm⁻¹. A prominent peak for the carbamate carbonyl stretching would be observed around 1690-1700 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3300-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) or, more likely, a protonated molecular ion peak ([M+H]+) at m/z 198.11248.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in medicinal chemistry due to the orthogonal nature of its functional groups.

The Role of the Alloc Protecting Group

The allyloxycarbonyl (Alloc) group is a well-established amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its key advantage lies in its stability to both acidic and basic conditions, which allows for the selective deprotection of other protecting groups like Boc (acid-labile) and Fmoc (base-labile). The Alloc group is typically removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane or morpholine. This orthogonality is highly desirable in multi-step syntheses of complex molecules.

Caption: Palladium-catalyzed deprotection of the Alloc group.

The Cyclohexanone Moiety as a Scaffold

The cyclohexanone ring provides a rigid and synthetically versatile scaffold. The ketone functionality can be readily transformed into a variety of other functional groups. For instance, it can undergo:

-

Reductive amination: to introduce a second amino group, leading to the formation of diamine structures.

-

Wittig reaction: to form an exocyclic double bond, which can be further functionalized.

-

Grignard or organolithium addition: to introduce alkyl or aryl substituents and create a tertiary alcohol.

-

Formation of heterocycles: by condensation with appropriate reagents to construct spirocyclic or fused ring systems.

The strategic combination of the Alloc-protected amine and the reactive ketone makes this compound a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. For example, similar 4-aminocyclohexanone derivatives are key intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The cyclohexanone moiety in compounds like ethyl 4-(4-oxocyclohexyl)benzoate serves as a crucial scaffold for Angiotensin II Receptor Blockers (ARBs).[3]

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties, coupled with a straightforward synthesis and the orthogonal reactivity of its functional groups, make it an attractive building block for the construction of complex and diverse molecular entities. As the demand for novel therapeutics continues to grow, the utility of such versatile chemical tools will undoubtedly play an increasingly critical role in the advancement of medicinal chemistry.

References

-

Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis2002 , 15, 2195-2202. [Link]

-

Haque, N. et al. Supporting Information: A copper-catalyzed route for CO2 fixation and primary carbamates from alcohols and urea. The Royal Society of Chemistry. [Link]

-

PubChem. tert-butyl N-(4-oxocyclohexyl)carbamate. [Link]

-

PubChem. [4-(4-Oxocyclohexyl)phenyl] carbamate. [Link]

-

ResearchGate. Practical Manufacture of 4-Alkyl-4-aminocyclohexylalcohols Using Ketoreductases. [Link]

-

PubChem. 4-Aminocyclohexanone. [Link]

-

Weast, S. The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]

-

PubChem. tert-butyl N-[(1R)-4-oxocycloheptyl]carbamate. [Link]

-

Di Micco, S. et al. Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

-

Tzani, A. et al. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

-

Tanwar, D. K. et al. Supplementary material: A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates. The Royal Society of Chemistry. [Link]

-

ResearchGate. IR spectra of N-cyclohexyl-o-nitrophenylcarbamate. [Link]

-

PubChem. 2-Propen-1-yl carbamate. [Link]

-

PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate. [Link]

-

PubChemLite. Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate. [Link]

Sources

Foreword: The Imperative of Structural Certainty in Drug Discovery

An In-depth Technical Guide to the Structure Elucidation of 4-N-Alloc-aminocyclohexanone

In the landscape of modern drug development and complex organic synthesis, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, derail synthetic campaigns, and lead to significant financial and temporal losses. The subject of this guide, this compound, serves as an exemplary case study. It incorporates several key structural motifs: a cyclic ketone, a chiral center, and a synthetically crucial amine-protecting group. Its elucidation is not merely an academic exercise but a necessary validation step for its use as a versatile building block in medicinal chemistry.

Foundational Analysis: Molecular Formula and Mass Verification via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before any attempt to map the connectivity of atoms, we must first know the constituent parts. High-Resolution Mass Spectrometry is the definitive technique for determining a compound's exact mass and, by extension, its elemental formula. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the differentiation between isobars (molecules with the same nominal mass but different elemental compositions). For a novel or synthesized compound, this is the non-negotiable first step. We employ Electrospray Ionization (ESI) due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, typically observed as a protonated adduct, [M+H]⁺.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: A stock solution of this compound is prepared by dissolving ~1 mg of the purified solid in 1 mL of HPLC-grade methanol. This is further diluted to a final concentration of ~10 µg/mL.

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source is used.

-

Analysis Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Infusion Rate: 5 µL/min.

-

-

Data Acquisition: The instrument is calibrated using a known standard immediately prior to analysis. Data is acquired for 2 minutes to ensure a stable signal and a high-resolution mass spectrum.

Data Interpretation and Validation

The molecular formula of this compound is C₁₀H₁₅NO₃.[1][2] The expected monoisotopic mass of the neutral molecule is 197.1052 Da.[1] The primary ion we expect to observe is the protonated molecule, [M+H]⁺.

| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

| [C₁₀H₁₆NO₃]⁺ ([M+H]⁺) | 198.1125 | 198.1124 | -0.5 |

| [C₁₀H₁₅NNaO₃]⁺ ([M+Na]⁺) | 220.0944 | 220.0943 | -0.4 |

Table 1: HRMS Data for this compound. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.

The observation of the [M+H]⁺ ion at m/z 198.1124, with a sub-ppm mass error, confirms the elemental formula of C₁₀H₁₅NO₃. This foundational data anchors all subsequent spectroscopic analysis.

Mapping the Atomic Framework: A Multi-dimensional NMR Approach

Expertise & Rationale: With the elemental formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic puzzle. It is the most powerful tool for determining the precise connectivity and stereochemical relationships of atoms in a molecule. A one-dimensional (1D) ¹H NMR spectrum provides information about the chemical environment and neighboring protons for every unique hydrogen atom. A ¹³C NMR spectrum does the same for the carbon backbone. However, the true power lies in two-dimensional (2D) experiments like COSY and HSQC, which reveal direct correlations between atoms, removing ambiguity and allowing for a complete and confident assignment of the structure.

Logical Workflow for NMR Analysis

Caption: NMR structure elucidation workflow.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to be Performed:

-

Standard 1D ¹H NMR.

-

Standard 1D ¹³C NMR (proton-decoupled).

-

2D ¹H-¹H COSY (Correlation Spectroscopy).

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

-

Data Interpretation and Assignment

Structure and Numbering:

¹H NMR Predicted Data:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |

| H-8 | 5.95 - 5.85 | ddt | J ≈ 17.2, 10.5, 5.5 | 1H | Vinylic proton, split by geminal (H-9a, H-9b) and vicinal (H-7) protons. |

| H-9a | 5.30 - 5.25 | dq | J ≈ 17.2, 1.5 | 1H | trans vinylic proton, split by geminal (H-9b) and vicinal (H-8) protons. |

| H-9b | 5.22 - 5.18 | dq | J ≈ 10.5, 1.5 | 1H | cis vinylic proton, split by geminal (H-9a) and vicinal (H-8) protons. |

| H-N | ~5.0 | br s | - | 1H | Carbamate proton, often broad. Position is solvent-dependent. |

| H-7 | 4.55 - 4.50 | dt | J ≈ 5.5, 1.5 | 2H | Methylene protons adjacent to carbamate oxygen. |

| H-4 | 3.85 - 3.75 | m | - | 1H | Methine proton attached to nitrogen-bearing carbon. |

| H-2, H-6 | 2.50 - 2.30 | m | - | 4H | Protons alpha to the ketone carbonyl group are deshielded. |

| H-3, H-5 | 2.15 - 2.00 & 1.80 - 1.65 | m | - | 4H | Cyclohexane ring protons. Two distinct signals for axial and equatorial protons. |

¹³C NMR Predicted Data:

| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |

| C-1 | ~209.0 | Ketone carbonyl carbon.[3] |

| C-10 | ~155.5 | Carbamate carbonyl carbon. |

| C-8 | ~132.8 | Internal alkene carbon. |

| C-9 | ~117.5 | Terminal alkene carbon. |

| C-7 | ~65.5 | Methylene carbon attached to carbamate oxygen. |

| C-4 | ~50.0 | Methine carbon attached to nitrogen. |

| C-2, C-6 | ~39.5 | Carbons alpha to the ketone. |

| C-3, C-5 | ~31.0 | Remaining cyclohexane ring carbons. |

2D NMR Validation:

-

COSY: Will show strong correlations between H-7/H-8, H-8/H-9a, and H-8/H-9b, confirming the allyl group structure. It will also show correlations between H-4 and its neighbors (H-3/H-5), and between H-2/H-6 and their neighbors (H-3/H-5), confirming the cyclohexane ring connectivity.

-

HSQC: This experiment is crucial. It will directly link each proton signal to its attached carbon, for example, the proton signal at ~5.9 ppm will correlate with the carbon signal at ~132.8 ppm, definitively assigning both as C-8 and H-8 respectively. This process is repeated for every C-H bond, providing an unambiguous assignment of the entire molecular framework.

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

Expertise & Rationale: While NMR excels at defining the C-H framework, Infrared (IR) spectroscopy provides a rapid and definitive confirmation of key functional groups by detecting their characteristic vibrational frequencies. For this compound, we are looking for the distinct signatures of a ketone, a carbamate, and an alkene.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum serves as a "checklist" for the expected functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Confirmation |

| ~3300 | N-H Stretch | Secondary Amide (Carbamate) | Confirmed |

| ~2940, ~2860 | C-H Stretch (sp³) | Alkane (Cyclohexyl) | Confirmed |

| ~1715 | C=O Stretch | Ketone (Cyclic)[4] | Confirmed |

| ~1705 | C=O Stretch | Carbamate | Confirmed |

| ~1645 | C=C Stretch | Alkene | Confirmed |

| ~1530 | N-H Bend | Secondary Amide (Carbamate) | Confirmed |

| ~1250 | C-O Stretch | Carbamate Ester | Confirmed |

The presence of two distinct carbonyl peaks (ketone and carbamate) and the characteristic N-H and C=C stretches provides compelling, orthogonal evidence that validates the structure deduced from NMR and MS.

Ultimate Proof: Structure Validation via Chemical Derivatization

Expertise & Rationale: The most rigorous method to validate a proposed structure is to use it in a chemical reaction whose outcome is predictable and leads to a new, easily characterizable molecule. This provides functional proof of the proposed connectivity. The Alloc group is specifically designed for its selective removal under mild, palladium-catalyzed conditions.[5][6] Performing this deprotection reaction and confirming the formation of the known product, 4-aminocyclohexanone, provides the final, irrefutable piece of evidence.

Validation Workflow: Alloc Deprotection

Caption: Chemical validation via Alloc deprotection.

Experimental Protocol: Alloc Group Removal

-

Reaction Setup: To a stirred solution of this compound (100 mg, 0.51 mmol) in dichloromethane (5 mL) at 0°C under an argon atmosphere, add phenylsilane (0.44 mL, 3.57 mmol, 7.0 equiv).[5]

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 59 mg, 0.051 mmol, 10 mol%).[5]

-

Reaction Monitoring: The reaction mixture is stirred at 0°C for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the product.

-

Characterization: The purified product is analyzed by MS and ¹H NMR.

Expected Outcome

-

Mass Spectrometry: The product will show a [M+H]⁺ ion at m/z 114.0913, corresponding to the formula of 4-aminocyclohexanone (C₆H₁₁NO), a mass loss of 84.0212 Da from the starting material.[7]

-

¹H NMR: The characteristic signals for the Alloc group (δ 5.9, 5.3, 5.2, 4.5 ppm) will be absent. The spectrum will simplify to that of the 4-aminocyclohexanone core, with the appearance of a broad singlet for the new -NH₂ protons.[8]

Successfully obtaining 4-aminocyclohexanone, confirmed by comparison to literature data or an authentic sample, validates the presence of the Alloc-protected amine at the 4-position of the cyclohexanone ring.

Conclusion: A Convergence of Evidence

The structure of this compound has been unequivocally determined through a systematic, multi-technique approach.

-

High-Resolution Mass Spectrometry established the correct elemental formula, C₁₀H₁₅NO₃.

-

1D and 2D NMR Spectroscopy meticulously mapped the atomic connectivity, assigning every proton and carbon to its precise location within the cyclohexanone and Alloc moieties.

-

Infrared Spectroscopy provided a rapid and clear "fingerprint" of the key functional groups—ketone, carbamate, and alkene—corroborating the proposed structure.

-

Chemical Derivatization via palladium-catalyzed deprotection offered the ultimate functional proof, converting the parent molecule into a known compound and validating the initial structural assignment.

This comprehensive analysis demonstrates a self-validating system where each piece of data supports and reinforces the others, culminating in the confident elucidation of the target structure. This level of analytical rigor is paramount for advancing chemical research and development.

References

- Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.

- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.

- Wikipedia. (n.d.). Protecting group.

- Slideshare. (n.d.). Protecting Groups In Organic Synthesis.

- TMP Chem. (2019, January 8). protecting groups in organic synthesis. YouTube.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.

- aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.

- PubChemLite. (n.d.). This compound (C10H15NO3).

- PubChem. (n.d.). 4-Aminocyclohexanone.

- ChemicalBook. (n.d.). trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). This compound.

- Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

- Google Patents. (n.d.). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.

- National Institute of Standards and Technology. (n.d.). Cyclohexanone - NIST WebBook.

- ChemicalBook. (n.d.). Cyclohexanone(108-94-1) 13C NMR spectrum.

Sources

- 1. PubChemLite - this compound (C10H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 391248-19-4 [sigmaaldrich.com]

- 3. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]

- 4. Cyclohexanone [webbook.nist.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. peptide.com [peptide.com]

- 7. 4-Aminocyclohexanone | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 4-N-Alloc-aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis of 4-N-Alloc-aminocyclohexanone, a valuable chemical intermediate in the development of complex molecular architectures, particularly within the pharmaceutical industry. The core of this process involves the selective protection of the primary amine of 4-aminocyclohexanone using allyl chloroformate. We will dissect the underlying chemical principles, provide a detailed and validated experimental protocol, address critical safety considerations, and outline methods for the characterization of the final product. This document is designed to serve as a practical and authoritative resource for scientists engaged in synthetic organic chemistry.

Introduction: Strategic Importance of the Alloc Protecting Group

In multistep organic synthesis, the strategic use of protecting groups is paramount. The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group for amines that has gained significant traction due to its unique stability and deprotection profile. Unlike acid-labile groups (e.g., Boc) or base-labile groups (e.g., Fmoc), the Alloc group is robust under a wide range of both acidic and basic conditions.[1][2] Its removal is achieved under remarkably mild and specific, near-neutral conditions, typically employing a palladium(0) catalyst.[2][3] This orthogonality makes the Alloc group an invaluable tool in the synthesis of complex molecules such as peptides and natural products, where sensitive functional groups must be preserved through numerous synthetic steps.[1][3]

4-Aminocyclohexanone serves as a versatile bifunctional building block.[4] The selective protection of its amine functionality to yield this compound unlocks its synthetic potential, allowing for subsequent chemical transformations at the ketone moiety without interference from the nucleophilic amine.

Reaction Mechanism and Chemical Principles

The synthesis of this compound is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminocyclohexanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of allyl chloroformate.

The reaction proceeds as follows:

-

Nucleophilic Attack: The primary amine of 4-aminocyclohexanone attacks the carbonyl carbon of allyl chloroformate. This step is highly favorable due to the strong electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the adjacent chlorine and oxygen atoms.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A mild, non-nucleophilic base (such as pyridine or triethylamine) is included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ.[5] This is crucial as the resulting HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Figure 1: Reaction Mechanism for Alloc Protection.

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis and purification of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |

| 4-Aminocyclohexanone HCl | C₆H₁₁NO·HCl | 149.62 | 1.0 | 5.00 g |

| Pyridine | C₅H₅N | 79.10 | 2.2 | 2.92 mL |

| Allyl Chloroformate | C₄H₅ClO₂ | 120.53 | 1.1 | 3.96 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Brine (sat. NaCl) | NaCl(aq) | - | - | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |

| Silica Gel | SiO₂ | - | - | For column |

Step-by-Step Methodology

Caption: Figure 2: Experimental Workflow Diagram.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-aminocyclohexanone hydrochloride (5.00 g, 33.4 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. The hydrochloride salt may not fully dissolve, forming a slurry.

-

Base Addition: Add pyridine (5.94 mL, 73.5 mmol, 2.2 equiv) to the stirring slurry. Stir for 10-15 minutes at room temperature. The pyridine acts as both a base to free the amine and to neutralize the HCl byproduct.

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C with continuous stirring.

-

Reagent Addition: Slowly add allyl chloroformate (3.96 mL, 36.7 mmol, 1.1 equiv) dropwise to the cold reaction mixture over 15-20 minutes using a syringe. Maintain the internal temperature below 5 °C. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting amine confirms reaction completion.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Workup - Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of dichloromethane.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60) to yield this compound as a white solid or colorless oil.

Safety and Hazard Management: A Critical Directive

Trustworthiness in protocol design necessitates a rigorous approach to safety.

-

Allyl Chloroformate: This reagent is extremely hazardous. It is highly toxic, corrosive, a potent lachrymator, and reacts violently with water.[6][7][8] All manipulations MUST be performed in a certified chemical fume hood.[6][9] Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, neoprene or nitrile gloves, and a flame-resistant lab coat, is mandatory.[6][10] Avoid inhalation of vapors and any skin contact.[8] Emergency eyewash and safety shower facilities must be immediately accessible.[6][9]

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle exclusively in a fume hood to avoid inhalation.

-

Pyridine: Pyridine has a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.

-

Pressure and Quenching: The reaction generates HCl gas, which forms pyridinium hydrochloride. Do not conduct the reaction in a sealed vessel. Quenching should be performed slowly and carefully to control any potential exotherm.

Product Characterization

The identity and purity of the synthesized this compound (C₁₀H₁₅NO₃, MW: 197.23 g/mol ) should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the allyl group protons (~5.9 ppm, ddt; ~5.2 ppm, m), the carbamate O-CH₂ protons (~4.5 ppm, d), the cyclohexanone ring protons (multiplets between ~1.5-3.0 ppm), and the N-H proton (broad singlet). |

| ¹³C NMR | Resonances for the ketone carbonyl (~209 ppm), carbamate carbonyl (~155 ppm), olefinic carbons of the allyl group (~132, 118 ppm), and aliphatic carbons of the cyclohexanone ring and the allyl CH₂. |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ = 198.11, [M+Na]⁺ = 220.10. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (~3300), C=O stretching of the ketone (~1715), and C=O stretching of the carbamate (~1690). |

Utility: The Orthogonal Deprotection Step

The primary advantage of the Alloc group is its selective removal in the presence of other protecting groups. The deprotection is typically accomplished using a palladium(0) catalyst and an allyl cation scavenger.

A common procedure involves treating the Alloc-protected compound with a catalytic amount of tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, in the presence of a scavenger such as phenylsilane (PhSiH₃), morpholine, or an amine-borane complex.[1][3][11] The palladium catalyst coordinates to the allyl group, facilitating its cleavage from the carbamate, which subsequently decarboxylates to release the free amine.[3] This mild deprotection protocol highlights the synthetic utility of this compound as a versatile intermediate.

References

- 1. peptide.com [peptide.com]

- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. 4-Aminocyclohexanone | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wiley-vch.de [wiley-vch.de]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. ALLYL CHLOROCARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. leonidchemicals.net [leonidchemicals.net]

- 9. nj.gov [nj.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Role of the Alloc Group in Amine Protection

An In-depth Technical Guide to the Allyloxycarbonyl (Alloc) Protection of Aminocyclohexanone

In the intricate field of organic synthesis, particularly within pharmaceutical and materials science, the selective modification of polyfunctional molecules is paramount. Protecting groups are the cornerstone of this strategy, acting as temporary masks for reactive functional groups, thereby enabling chemical transformations to occur at other sites of a molecule. The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group for amines that has gained significant prominence due to its unique deprotection mechanism.

The primary advantage of the Alloc group lies in its orthogonality . It is stable under the acidic and basic conditions typically used to remove other common amine protecting groups such as tert-butyloxycarbonyl (Boc) and fluoren-9-ylmethoxycarbonyl (Fmoc).[1][2][3] This stability allows for a multi-layered protection strategy in complex syntheses, where different protecting groups can be removed sequentially without affecting others. The Alloc group is cleaved under very mild, near-neutral conditions using a palladium(0) catalyst, a feature that makes it invaluable in the synthesis of sensitive molecules, including peptides, complex natural products, and carbohydrates.[4][5] This guide provides a detailed examination of the mechanism, application, and removal of the Alloc group, with a specific focus on the protection of aminocyclohexanone, a common scaffold in medicinal chemistry.

Part 1: The Protection Mechanism - Formation of the Alloc Carbamate

The protection of the primary amine of an aminocyclohexanone is a straightforward and high-yielding reaction that proceeds via nucleophilic acyl substitution. The process involves the reaction of the amine with an electrophilic source of the Alloc group, most commonly allyl chloroformate (Alloc-Cl).[6]

Causality of Experimental Choices

-

The Reagent (Allyl Chloroformate): Allyl chloroformate is the reagent of choice due to its high reactivity. The chlorine atom is an excellent leaving group, and the adjacent carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by the amine. Other reagents like diallyl dicarbonate (Alloc₂O) can also be used and function similarly to Boc₂O in Boc protections.[6]

-

The Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as pyridine, triethylamine (NEt₃), or a weaker inorganic base like sodium bicarbonate (NaHCO₃), is essential.[6][1] Its role is to neutralize the nascent acid, preventing the protonation of the starting amine. Amine protonation would render it non-nucleophilic, effectively halting the reaction. The choice of base can depend on the substrate's sensitivity and the desired reaction kinetics.

-

The Solvent: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[6][7] For protocols using inorganic bases like NaHCO₃, a biphasic system with water is often employed to ensure all reagents are sufficiently solubilized.[6]

Mechanistic Pathway

The mechanism involves two primary steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminocyclohexanone attacks the electrophilic carbonyl carbon of allyl chloroformate. This forms a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. The added base then deprotonates the newly formed ammonium salt to yield the neutral, Alloc-protected aminocyclohexanone and the corresponding salt of the base.

Visualization of the Protection Mechanism

Caption: Nucleophilic attack of the amine on allyl chloroformate forms the protected carbamate.

Part 2: Experimental Protocols and Data

A trustworthy protocol is self-validating and reproducible. Below are detailed methodologies for the protection of an amine with the Alloc group and its subsequent characterization.

Experimental Protocol: Alloc Protection of an Amine

This protocol is a representative example based on common literature procedures.[6]

-

Preparation: To a solution of the amine (1.0 equiv) in a 1:1 mixture of THF and water (e.g., 6 mL for 0.08 mmol of amine) at room temperature, add sodium bicarbonate (NaHCO₃, 6.0 equiv).

-

Reagent Addition: Add allyl chloroformate (3.0 equiv) dropwise to the stirred suspension.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

-

Workup: Extract the mixture with an organic solvent such as ethyl acetate (EtOAc, 2 x 200 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure (in vacuo).

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure Alloc-protected amine.

Data Presentation: Spectroscopic Characterization

Successful protection can be confirmed by standard spectroscopic methods. The appearance of characteristic signals for the Alloc group in NMR and IR spectra is definitive proof of the transformation.[4]

| Technique | Characteristic Signal | Typical Range/Value | Interpretation |

| ¹H NMR | Vinyl Protons (CH₂=CH-) | δ 5.1-6.0 ppm (m) | Confirms the presence of the allyl group's double bond. |

| Allylic Protons (-O-CH₂-CH=) | δ ~4.5 ppm (d) | Methylene protons adjacent to the carbamate oxygen. | |

| NH Proton (-NH-COO-) | δ ~5.0 ppm (br s) | Carbamate proton; may exchange with D₂O. | |

| ¹³C NMR | Carbonyl Carbon (-NH-COO-) | δ ~155 ppm | The key carbamate carbonyl carbon signal. |

| Vinyl Carbons (CH₂=CH-) | δ ~117 & ~133 ppm | Carbons of the allyl double bond. | |

| IR Spectroscopy | C=O Stretch (Carbamate) | ν 1700-1720 cm⁻¹ | Strong absorption band characteristic of the carbamate carbonyl. |

| N-H Stretch | ν ~3300 cm⁻¹ | Indicates the presence of the N-H bond in the carbamate. |

Note: Exact chemical shifts (δ) and wavenumbers (ν) can vary depending on the solvent and the specific structure of the aminocyclohexanone derivative.[4]

Part 3: The Deprotection Mechanism - A Palladium-Catalyzed Cascade

The removal of the Alloc group is its defining feature, proceeding via a palladium(0)-catalyzed allylic cleavage, often referred to as the Tsuji-Trost reaction.[8] This process is highly efficient and occurs under mild, neutral conditions, preserving other sensitive functional groups.

Causality of Experimental Choices

-

The Catalyst (Pd(0)): A palladium(0) source, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is the active catalyst.[1][8] It initiates the process by coordinating to the π-system of the allyl group.

-

The Allyl Scavenger: The catalytic cycle generates a π-allylpalladium(II) intermediate. To regenerate the Pd(0) catalyst and prevent the liberated allyl cation from re-alkylating the deprotected amine, a nucleophilic "scavenger" is required.[9][10] Common scavengers include phenylsilane (PhSiH₃), morpholine, or amine-borane complexes like dimethylamine-borane (Me₂NH·BH₃), which trap the allyl group.[8][11][12] The choice of scavenger can be critical; for secondary amines, Me₂NH·BH₃ has been shown to be particularly effective at preventing side reactions.[11]

-

The Solvent: Anhydrous aprotic solvents like DCM or THF are used to ensure the stability and activity of the palladium catalyst and other reagents.

The Catalytic Cycle

-

Coordination & Oxidative Addition: The active Pd(0)L₂ species coordinates to the double bond of the Alloc group. This is followed by an intramolecular oxidative addition, where the palladium inserts into the C-O bond, forming a cationic π-allylpalladium(II) complex and releasing the carbamate anion.

-

Decarboxylation: The unstable carbamate anion spontaneously loses carbon dioxide (CO₂) to liberate the free amine. This step is irreversible and drives the reaction to completion.

-

Nucleophilic Attack & Reductive Elimination: The allyl scavenger attacks the π-allyl ligand on the palladium complex. This is followed by reductive elimination, which forms the allylated scavenger, regenerates the Pd(0) catalyst, and closes the catalytic cycle.

Visualization of the Deprotection Cycle

Caption: The palladium(0)-catalyzed cycle for the removal of the Alloc protecting group.

Experimental Protocol: Alloc Deprotection

This protocol is adapted from procedures used in solid-phase and solution-phase synthesis.[6][8]

-

Inert Atmosphere: In a flask under an inert atmosphere (Argon or Nitrogen), dissolve the Alloc-protected amine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Scavenger Addition: Add the scavenger, phenylsilane (PhSiH₃, 7.0 equiv), to the solution and cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.1 equiv, 10 mol%), to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, or until TLC/LC-MS analysis confirms the disappearance of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography to isolate the deprotected amine.

References

- 1. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 2. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Stability and storage conditions for 4-N-Alloc-aminocyclohexanone

An In-Depth Technical Guide to the Stability and Storage of 4-N-Alloc-aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable synthetic intermediate in pharmaceutical research and development. Ensuring its chemical integrity through appropriate storage and handling is paramount to the success of synthetic campaigns and the quality of downstream products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It delves into the chemical properties of the molecule, explores potential degradation pathways based on its constituent functional groups, and outlines a systematic approach to stability testing. This guide is intended to be a practical resource for scientists, enabling them to maintain the quality and reliability of this important chemical building block.

Introduction: The Chemical Profile of this compound

This compound, systematically named allyl (4-oxocyclohexyl)carbamate, is a bifunctional molecule incorporating a cyclohexanone ring and an amine protected with an allyloxycarbonyl (Alloc) group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of complex nitrogen-containing molecules. However, these same functional groups are also the primary sites of potential chemical instability.

The cyclohexanone moiety can undergo reactions typical of ketones, while the N-Alloc group, a type of carbamate, has its own characteristic stability profile. Understanding the interplay of these functionalities is key to predicting and preventing degradation.

Caption: Chemical Structure of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended, based on the known properties of carbamates and related aminocyclohexanone derivatives.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Low temperatures slow down potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis. |

| Light | Amber vial or protection from light | Protects against potential photolytic degradation. |

| Container | Tightly sealed, appropriate material | Prevents contamination and degradation from exposure to air and moisture. |

Handling Precautions:

-

Handle under an inert atmosphere whenever possible.

-

Avoid contact with strong acids, bases, and oxidizing agents.

-

Bring the container to room temperature before opening to prevent condensation of moisture inside.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Potential Degradation Pathways

The degradation of this compound can be anticipated by considering the reactivity of its functional groups. Forced degradation studies are essential to definitively identify the degradation products and pathways.[1][2][3][4]

Degradation of the N-Alloc Protecting Group

The allyloxycarbonyl (Alloc) group is a carbamate that is generally stable to a range of acidic and basic conditions.[5] However, it is susceptible to cleavage under specific conditions:

-

Palladium-Catalyzed Cleavage: The most significant vulnerability of the Alloc group is its cleavage by palladium(0) catalysts. Trace amounts of palladium or other transition metals can catalyze the deallylation, leading to the formation of 4-aminocyclohexanone. This is a critical consideration in multi-step syntheses where palladium catalysts may have been used in previous steps.

Caption: Forced Degradation Study Workflow.

Detailed Experimental Protocols

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

4.2.1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

4.2.2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light.

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a calibrated oven.

4.2.3. Analytical Monitoring:

-

Samples from each stress condition should be analyzed at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for carbamate analysis. [6][7][8][9]* Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS should be used to identify the mass of the degradation products, which is crucial for elucidating the degradation pathways. [10][11][12][13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of significant degradation products if they can be isolated. [15][16][17][18]

Conclusion

The stability of this compound is critical for its successful application in research and development. This guide has outlined the key factors influencing its stability, with a primary focus on the lability of the N-Alloc group to transition metal catalysis and the potential for degradation of the cyclohexanone ring. By adhering to the recommended storage and handling conditions and by implementing a robust stability testing program, researchers can ensure the quality and reliability of this important synthetic intermediate. The provided experimental framework for a forced degradation study serves as a practical starting point for establishing a comprehensive stability profile for this compound.

References

-

Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

- Perry, R. J., et al. (2010).

- Chuchani, G., & Diaz, S. (1980). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. International Journal of Chemical Kinetics, 12(7), 443-447.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

- Turel, I., & Klicnar, J. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 14(3), 215-227.

-

ResearchGate. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. Retrieved from [Link]

- Danilov, V. D., et al. (2020).

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- De Vrieze, M., et al. (2021).

-

U.S. Geological Survey. (1994). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory: Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]

- Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458.

- Pico, Y., & Font, G. (2000). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. Critical Reviews in Analytical Chemistry, 30(1), 1-32.

- Wang, X., et al. (2019). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Structural Chemistry, 30(5), 1819-1830.

- Swetha, V. P., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 688533.

-

ResearchGate. (n.d.). Metabolic steps involved in the oxime-based carbamate pesticide degradation. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. Retrieved from [Link]

- B. A. Kulkarni, A. G. G. L. A. (2012). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. International Journal of Greenhouse Gas Control, 10, 336-345.

- Passananti, M., et al. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions. International Journal of Photoenergy, 2014, 1-9.

- Kato, K., et al. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied Microbiology and Biotechnology, 66(1), 92-99.

-

ResearchGate. (n.d.). (PDF) Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved from [Link]

- Park, J. H., et al. (2011). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. Journal of Microbiology and Biotechnology, 21(7), 743-746.

- Wada, S., et al. (2015). 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. Physical Chemistry Chemical Physics, 17(29), 19336-19343.

- Swetha, V. P., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 688533.

-

ResearchGate. (n.d.). (PDF) Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Retrieved from [Link]

- Schwack, W., & Kopf, G. (1993). Photodegradation of the carbamate insecticide pirimicarb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 197(3), 264-268.

-

Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]

- Tomašević, A., Petrović, S., & Mijin, D. (2019). Photochemical processes for removal of carbamate pesticides from water. Advanced technologies, 8(1), 72-83.

- Ćwieląg-Piasecka, I., et al. (2017). Can Carbamates Undergo Radical Oxidation in the Soil Environment? A Case Study on Carbaryl and Carbofuran. Environmental Science & Technology, 51(18), 10563-10571.

-

U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

- Pop-Acs, M. I., & Coman, V. (2012). Photoremediation of Carbamate Residues in Water. In Pesticides - Advances in Chemical and Botanical Pesticides. IntechOpen.

- Barzagli, F., et al. (2012). CO2 absorption by aqueous NH3 solutions: speciation of ammonium carbamate, bicarbonate and carbonate by a 13C NMR study. Green Chemistry, 14(2), 481-488.

-

ResearchGate. (n.d.). (PDF) Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions. Retrieved from [Link]

- Passananti, M., et al. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions. International Journal of Photoenergy, 2014, 1-9.

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Martins, L., et al. (2020). Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support Materials.

- Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 33(5), 60-70.

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

- Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-43.

-

ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanone. Retrieved from [Link]

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. pharmtech.com [pharmtech.com]

- 5. scispace.com [scispace.com]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 9. epa.gov [epa.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. CO2 absorption by aqueous NH3 solutions: speciation of ammonium carbamate, bicarbonate and carbonate by a 13C NMR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Aminocyclohexanone Derivatives in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminocyclohexanone Scaffold